molecular formula C13H13ClN2O3S B3012315 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379255-10-4

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide

Cat. No. B3012315
CAS RN: 379255-10-4
M. Wt: 312.77
InChI Key: RHVIRSWYAADERA-UHFFFAOYSA-N
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Description

The compound "3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific structure of this compound suggests potential biological activity, possibly as an inhibitor of enzymes like carbonic anhydrases, which are involved in various physiological processes including tumor growth and metastasis .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or amino acids. For example, a series of halogen-containing N-substituted 4-aminobenzenesulfonamides were synthesized using superacid HF/SbF5 chemistry . Another approach includes the condensation reaction of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide with different aldehydes in a basic solution . Additionally, sulfonamide dye intermediates have been synthesized by reacting acetaminobenzenesulfonyl chloride with diamines, followed by condensation with other sulfonyl chlorides and hydrolysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a sulfonamide chalcone derivative was determined using single crystal X-ray structure analysis, revealing a triclinic system with specific cell parameters and hydrogen bonding interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the molecular interactions and potential binding sites of the compounds.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including condensation, hydrolysis, and diazo coupling. The reactivity of the sulfonamide group allows for the synthesis of a wide array of derivatives with different substituents, which can significantly alter the biological activity of the compounds . The presence of halogen atoms, such as chlorine, can also influence the reactivity and the selectivity of the compounds towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic ring. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME). Spectroscopic methods like FT-IR, NMR, and UV-Vis spectroscopy are commonly used to characterize these properties and to confirm the identity of the synthesized compounds .

Scientific Research Applications

Antitumor Applications

  • Antitumor Activity: Sulfonamide-focused libraries, including compounds like 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide, have shown promising results in antitumor activities. These compounds have been evaluated for their potential as cell cycle inhibitors in various cancer cell lines, with some advancing to clinical trials due to their efficacy (Owa et al., 2002).

Biochemical Applications

  • Carbonic Anhydrase Inhibition

    Sulfonamide derivatives, including halogenated variants, have been investigated for their inhibition of the enzyme carbonic anhydrase IX, which is associated with tumors. This highlights their potential application in developing antitumor agents (Ilies et al., 2003).

  • Development of Heterocyclic Compounds

    Research on sulfonamide derivatives has led to the synthesis of new heterocyclic compounds, demonstrating the chemical versatility and potential for varied applications of these molecules (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Therapeutic Applications

  • Pro-Apoptotic Effects in Cancer Cells

    Studies have shown that sulfonamide derivatives can induce pro-apoptotic effects in various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).

  • Role in Drug Design

    The sulfonamide group plays a crucial role in medicinal chemistry, being a key component in various drugs, including antibacterials and potential antitumor agents (Kalgutkar, Jones, & Sawant, 2010).

Environmental Applications

  • Elimination of Antibiotics in the Environment: Research on sulfonamides includes studies on their degradation in the environment, such as the identification of microbial strategies to eliminate sulfonamide antibiotics, highlighting the environmental impact and biodegradability of these compounds (Ricken et al., 2013).

Safety and Hazards

The safety and hazards associated with these compounds can be found in their Material Safety Data Sheets (MSDS). For example, the MSDS for “3-amino-N-(4-chlorophenyl)benzene-1-sulfonamide” indicates that it is a warning hazard .

properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVIRSWYAADERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide

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